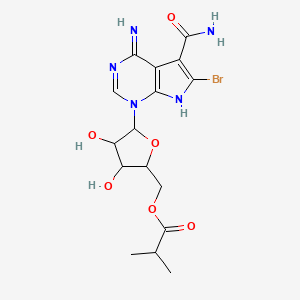
Ibulocydine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ibulocydine is a potent CDK inhibitor. Ibulocydine has high activity against Cdk7/cyclin H/Mat1 and Cdk9/cyclin T. Ibulocydine inhibited the growth of HCC cells more effectively than other Cdk inhibitors, including olomoucine and roscovitine, whereas ibulocydine as well as the other Cdk inhibitors and BMK-Y101 minimally influenced the growth of normal hepatocyte cells. Ibulocydine induced apoptosis in HCC cells, most likely by inhibiting Cdk7 and Cdk9. In vitro treatment of HCC cells with ibulocydine rapidly blocked phosphorylation of the carboxyl-terminal domain (CTD) of the large subunit of RNA polymerase II, a process mediated by Cdk7/9. Anti-apoptotic gene products such as Mcl-1, survivin, and X-linked IAP (XIAP) are crucial for the survival of many cell types, including HCC. Following the inhibition of RNA polymerase II phosphorylation, ibulocydine caused rapid down-regulation of Mcl-1, survivin, and XIAP, thus inducing apoptosis. Furthermore, ibulocydine effectively induced apoptosis in HCC xenografts with no toxic side effects. These results suggest that ibulocydine is a strong candidate anti-cancer drug for the treatment of HCC.
Wissenschaftliche Forschungsanwendungen
Radiosensitizing Properties in Cancer Therapy
Ibulocydine (IB), as a novel prodrug of CDK inhibitor, has demonstrated significant potential in cancer therapy, particularly as a radiosensitizer. A study by Park et al. (2014) found that IB sensitizes human cancer cells to radiotherapy by inducing mitochondria-mediated apoptosis. This was observed in human cancer cells of lung and colon, both in vitro and in vivo, using a xenograft mouse model. The combined treatment of IB and radiotherapy (RT) significantly reduced cell viability and survival fraction, through mechanisms involving the activation of caspases, alteration in Bcl-2/Bax expression, and loss of mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol (Park et al., 2014).
Effectiveness Against Hepatocellular Carcinoma
Cho et al. (2011) explored the effectiveness of IB as an anti-cancer drug for hepatocellular carcinoma (HCC). The study highlighted IB's high activity against Cdk7/cyclin H/Mat1 and Cdk9/cyclin T. IB inhibited the growth of HCC cells more effectively than other Cdk inhibitors. It was also noted for its minimal impact on the growth of normal hepatocyte cells. The induction of apoptosis in HCC cells by IB was most likely due to its inhibition of Cdk7 and Cdk9, along with a rapid down-regulation of anti-apoptotic gene products such as Mcl-1, survivin, and XIAP (Cho et al., 2011).
Sensitization of Hepatocellular Carcinoma Cells to TRAIL-induced Apoptosis
Park et al. (2017) reported that IB sensitizes human hepatocellular carcinoma cells to TRAIL-induced apoptosis via calpain-mediated Bax cleavage. This study showed that subtoxic doses of IB, in combination with TRAIL, exhibited potent cytotoxicity in TRAIL-resistant human HCC cells. The combination treatment synergistically induced apoptosis through caspase activation and was independent of the expression of Mcl-1 and survivin. Notably, the combination treatment led to the cleavage and mitochondrial translocation of Bax, which was essential for the induction of apoptosis (Park et al., 2017).
Eigenschaften
CAS-Nummer |
1314096-68-8 |
|---|---|
Produktname |
Ibulocydine |
Molekularformel |
C16H20BrN5O6 |
Molekulargewicht |
458.26 |
IUPAC-Name |
((2S,3S,4S,5S)-5-(4-amino-6-bromo-5-carbamoyl-1H-pyrrolo[2,3-d]pyrimidin-1-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl isobutyrate |
InChI |
InChI=1S/C16H20BrN5O6/c1-5(2)16(26)27-3-6-9(23)10(24)15(28-6)22-4-20-12(18)8-7(13(19)25)11(17)21-14(8)22/h4-6,9-10,15,23-24H,3,18H2,1-2H3,(H2,19,25)/t6-,9+,10-,15-/m0/s1 |
InChI-Schlüssel |
FECJFYFWBIAIIL-IWRVGALASA-N |
SMILES |
CC(C)C(OC[C@@H]1O[C@H](N2C=NC(N)=C3C2=NC(Br)=C3C(N)=O)[C@@H](O)[C@@H]1O)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly. |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
0 – 4 C for short term (weeks to 1 month) or -20 C for long terms (months to years). |
Synonyme |
Ibulocydine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



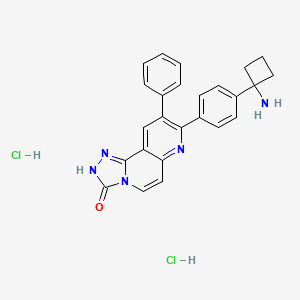
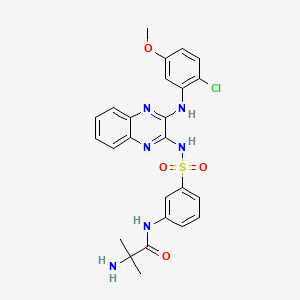
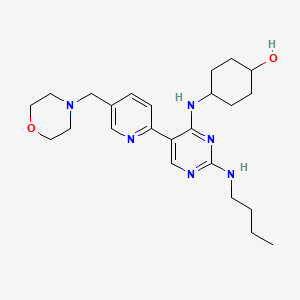
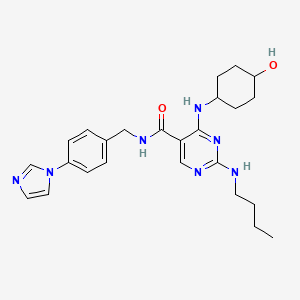
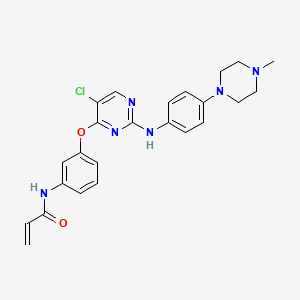
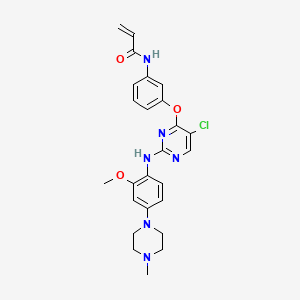
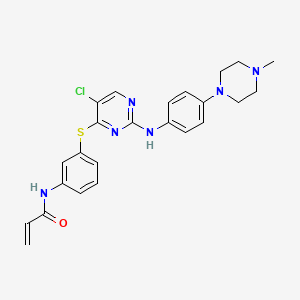
![9-Cyclopentyl-2-[[2-methoxy-4-[(1-methylpiperidin-4-yl)oxy]-phenyl]amino]-7-methyl-7,9-dihydro-8H-purin-8-one](/img/structure/B611999.png)
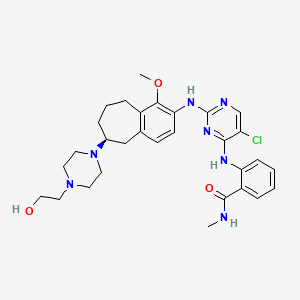
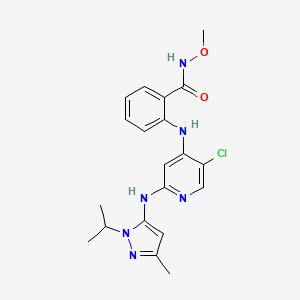
![2-(3,5,7-Triaza-1-azoniatricyclo[3.3.1.13,7]decan-1-yl)ethanol;bromide](/img/structure/B612003.png)
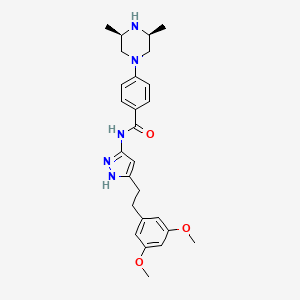

![N-(4-((3-(3,5-Dimethoxyphenyl)-7-((4-(4-methylpiperazin-1-yl)phenyl)amino)-2-oxo-3,4-dihydropyrimido[4,5-d]pyrimidin-1(2H)-yl)methyl)phenyl)acrylamide](/img/structure/B612009.png)